![molecular formula C17H20O4S B2980804 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-41-4](/img/structure/B2980804.png)
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-t-BPSMD, is a versatile compound used in a variety of scientific research applications. It is an organosulfur compound that contains a sulfur-carbon double bond, and a tert-butyl group. It has a molecular weight of 298.4 g/mol and a melting point of 95-97°C. 5-t-BPSMD is a colorless, crystalline solid that is soluble in most organic solvents.
Applications De Recherche Scientifique
Synthesis of Schiff Bases
Schiff bases are compounds with a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. The compound can serve as a precursor for the synthesis of Schiff bases containing NNO donors . These bases are capable of forming metal complexes, which are useful in various areas of chemical research, including catalysis and material science.
Biological Applications
The kinetically inert Co(III) compounds derived from such precursors can be converted into kinetically labile Co(II) derivatives in reducing biological environments . This transformation is significant for the delivery of NNO-donor ligands, such as some cytotoxins, to specific locations within biological systems, potentially aiding in targeted therapy applications.
Crystallography and Structural Analysis
The title compound’s crystal structure provides insights into the dihedral angles and packing of phenol-based diketones, which is valuable for understanding the structural aspects of similar organic compounds . Such information is crucial for designing materials with desired physical and chemical properties.
Density Functional Theory (DFT) Studies
DFT studies of the compound have been conducted to understand its electronic structure and properties . These theoretical calculations are essential for predicting the behavior of the compound in various chemical reactions and for designing new compounds with specific electronic characteristics.
Nucleating Agents for Polypropylene
The compound has been used to synthesize nucleating agents for polypropylene (PP), which can significantly improve the material’s mechanical properties . For example, the tensile strength, flexural strength, and flexural modulus of PP composites can be increased by adding small amounts of the synthesized product as a nucleating agent.
Infrared Spectroscopy
The synthesized product from the compound has been characterized using Fourier Transform Infrared spectroscopy (FTIR) . This application is crucial for identifying and studying the molecular structure and composition of materials, which is fundamental in both research and industrial settings.
Thermogravimetric Analysis
Thermogravimetric analysis (TG) of the compound provides valuable data on its thermal stability and decomposition . This information is essential for assessing the suitability of the compound for high-temperature applications and for understanding its behavior under thermal stress.
Mécanisme D'action
Target of Action
Similar compounds have been found to targetDihydrofolate reductase in both humans and yeast . Dihydrofolate reductase plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets throughnucleophilic substitution reactions . These reactions could lead to changes in the structure and function of the target proteins, thereby affecting their biological activities.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)11-6-8-12(9-7-11)22-10-13-14(18)20-17(4,5)21-15(13)19/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOVRXGHCYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

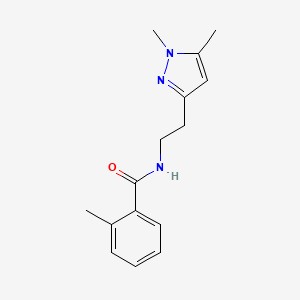
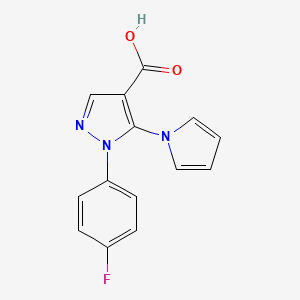

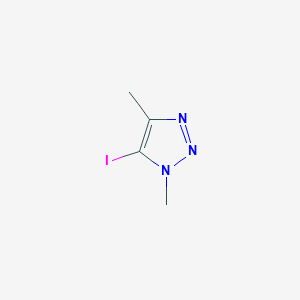
![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)

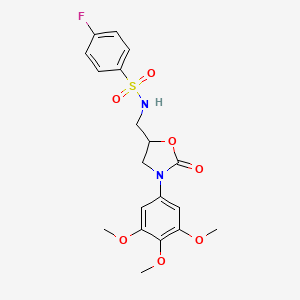
![3-(3,4-dimethylbenzyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
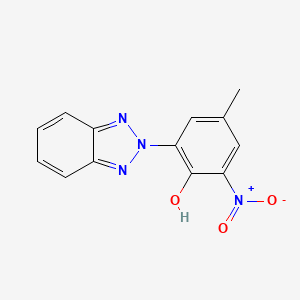
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
